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Compound of Interest

Compound Name: 10-Fluoro-3-methyldecanoic acid
CAS No.: 459-82-5
Cat. No.: B13416761
Get Quote
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Executive Summary
This technical guide details the synthesis of 10-Fluoro-3-methyldecanoic acid, a specialized

fatty acid analog often utilized as a metabolic probe to investigate

-oxidation pathways and peroxisomal disorders. The presence of the terminal fluorine atom
blocks metabolic degradation or serves as a tracer (when using

F for PET), while the C3-methyl group introduces chirality that mimics phytanic acid derivatives
or creates steric hindrance against specific acyl-CoA dehydrogenases.

This guide prioritizes a Convergent Stereoselective Route, utilizing Horner-Wadsworth-
Emmons (HWE) olefination followed by asymmetric conjugate addition. This pathway offers
superior enantiomeric excess (ee) and scalability compared to linear chiral pool modifications.

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of 10-fluoro-3-methyldecanoic acid lies in the simultaneous
requirement for a terminal halogen and a
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-chiral center. A linear synthesis starting from the acid end risks racemization or defluorination
during harsh chain-extension steps. Therefore, we disconnect the molecule at the C2-C3 bond
(via conjugate addition logic) and the C8-C9 bond (via olefination logic).

Strategic Disconnections

o C3 Stereocenter: Established via Asymmetric Conjugate Addition (ACA) of a methyl group to
an

-unsaturated ester.

e C2-C3 Alkene: Formed via HWE reaction, ensuring exclusively E-geometry for predictable
conjugate addition.

o Terminal Fluorine: Introduced early on a stable alcohol precursor using Deoxofluor or DAST
to avoid late-stage handling of toxic fluorinating agents on complex intermediates.
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Figure 1: Retrosynthetic breakdown of 10-fluoro-3-methyldecanoic acid showing the
convergent strategy.

Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Omega-Fluoro Aldehyde

Objective: Convert 1,8-octanediol into 8-fluorooctanal. Critical Control Point: Preventing di-
fluorination and over-oxidation.

Step 1.1: Monoprotection
e Reagents: 1,8-Octanediol (1.0 eq), Imidazole (2.5 eq), TBSCI (1.0 eq).

e Solvent: DCM (Anhydrous).

e Protocol:

o

Dissolve 1,8-octanediol in DCM at 0°C.

[¢]

Add imidazole followed by dropwise addition of TBSCI (dissolved in DCM) over 2 hours.

o

Why: Slow addition favors statistical monoprotection.

[e]

Quench with water, extract, and purify via silica flash chromatography (Hexane/EtOAc
9:1).

[e]

Yield: Expect ~60-70% of 8-((tert-butyldimethylsilyl)oxy)octan-1-ol.

Step 1.2: Deoxyfluorination[1][2]

o Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 eq).
e Solvent: DCM (Anhydrous), -78°C.
e Protocol:

o Cool the monoprotected alcohol solution to -78°C under Argon.
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[e]

Add DAST dropwise. The low temperature prevents elimination to the alkene.

Allow to warm to RT over 4 hours.

o

[¢]

Safety: Quench carefully with saturated NaHCO

. DAST releases HF upon hydrolysis.

[¢]

Product:tert-butyl((8-fluorooctyl)oxy)dimethylsilane.

Step 1.3: Deprotection and Oxidation
e Deprotection: TBAF (1.1 eq) in THF (2 hours, RT).

o Oxidation: Swern Oxidation or Dess-Martin Periodinane (DMP).
e Protocol (DMP):

Dissolve 8-fluorooctanol in DCM.

o

o

Add DMP (1.2 eq) and NaHCO

(to buffer acetic acid byproduct).

[¢]

Stir 1 hour. Filter through Celite.

[e]

Result:8-Fluorooctanal. (Unstable; use immediately in Phase 2).

Phase 2: Chain Extension & Stereoselective Methylation

Obijective: Install the C3-methyl group with high enantioselectivity.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction
o Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq).

e Solvent: THF (0°C).
e Mechanism: The phosphonate carbanion reacts with the aldehyde to form the

-unsaturated ester.
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e Protocol:
o Suspend NaH in THF; add phosphonate dropwise (gas evolution). Stir 30 min.
o Add 8-fluorooctanal dropwise.
o Stir 2 hours at RT.
o Qutcome:Ethyl (E)-10-fluoro-2-decenoate.
o Validation:

H NMR must show coupling constant

Hz for the alkene protons (confirming E-isomer).

Step 2.2: Asymmetric Conjugate Addition (The Key Step)
¢ Reagents: MeMgBr (Methyl Grignard), Cu(OTf)

(Catalyst), (R,S)-Josiphos or Feringa Phosphoramidite ligand.

e Solvent: MTBE or Et
O, -78°C.

e Protocol:

o

Pre-complex Cu(OTf)

(1 mol%) with the chiral ligand (1.1 mol%) in solvent for 30 min.

o Add the unsaturated ester.
o Add MeMgBr dropwise over 4 hours.

o Mechanism: The chiral copper complex directs the methyl nucleophile to the Re or Si face
of the alkene at the

-position (C3).
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o Yield: Expect >90% vyield and >95% ee.

o Product:Ethyl (3R)-10-fluoro-3-methyldecanoate (assuming appropriate ligand choice).

Step 2.3: Hydrolysis
e Reagents: LiOH (3 eq), THF/H

O (3:1).

e Protocol: Stir at RT for 12 hours. Acidify to pH 2 with 1M HCI. Extract with EtOAc.

¢ Final Product:10-Fluoro-3-methyldecanoic acid.

Part 3: Visualization of the Workflow

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow from 1,8-octanediol to the target fluorinated fatty acid.

Part 4: Data Summary & Quality Control
Analytical Specifications

To ensure the integrity of the synthesis, the following analytical benchmarks must be met at the
final stage.
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Parameter Specification Method Notes
Colorless oil / Low- ]
Appearance ] ) Visual
melting solid
Check for
Purity > 98.0% GC-FID / HPLC defluorinated

byproducts.

Enantiomeric Excess

> 95% (ee)

Chiral GC/HPLC

Derivatize with chiral

amine if necessary.

Triplet of triplets
pattern typical for -CH

NMR (CDCI
F NMR -218 ppm (approx) ) CH
F.
[M-H] Characteristic loss of
Mass Spec LC-MS (ESI-)
- 203.14 HF (M-20) often seen.

Troubleshooting Table

Probable Cause

Issue

Corrective Action

Low Fluorination Yield

Elimination to alkene

Ensure reaction temp stays
<-70°C during DAST addition.

Racemization at C3

High temp during addition

Maintain -78°C during
Grignard addition; ensure

catalyst quality.

Z-isomer in HWE

Salt effects

Use Lithium salts or switch to
Masamune-Roush conditions if

Z-selectivity is high.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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